molecular formula C11H9N5 B12789312 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile CAS No. 6975-46-8

2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile

Cat. No.: B12789312
CAS No.: 6975-46-8
M. Wt: 211.22 g/mol
InChI Key: AXRRARNKSGSPSC-UHFFFAOYSA-N
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Description

2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as imino and dicarbonitrile

Preparation Methods

The synthesis of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction proceeds efficiently to yield the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of catalysts such as Raney Nickel.

    Substitution: The compound can undergo substitution reactions, particularly at the imino and dicarbonitrile groups, using reagents like halogens or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include fuming nitric acid for nitration, hydrogen gas for reduction, and various aldehydes and ketones for substitution and cyclization reactions . Major products formed from these reactions include substituted pyrazolopyridines and their derivatives.

Scientific Research Applications

2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell division.

Comparison with Similar Compounds

2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

6975-46-8

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-5,7-dimethylpyrazolo[1,5-a]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C11H9N5/c1-6-3-7(2)16-10(8(6)4-12)9(5-13)11(14)15-16/h3H,1-2H3,(H2,14,15)

InChI Key

AXRRARNKSGSPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C(C(=NN12)N)C#N)C#N)C

Origin of Product

United States

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